2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

CAS No.: 1182990-80-2

Cat. No.: VC2705306

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1182990-80-2 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-methyl-4-(1-methylpyrazol-4-yl)aniline |

| Standard InChI | InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3 |

| Standard InChI Key | FBAGLNRMXAPBLQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=CN(N=C2)C)N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CN(N=C2)C)N |

Introduction

Chemical Identity and Structure

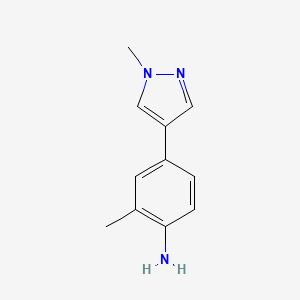

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic heterocyclic compound belonging to the pyrazole family. It features a 1-methyl-1H-pyrazol-4-yl group attached to the para position of 2-methylaniline, creating a unique structural arrangement with potential for various chemical interactions .

Basic Identification Parameters

Table 1 summarizes the key identification parameters of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1182990-80-2 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-methyl-4-(1-methylpyrazol-4-yl)aniline |

| PubChem CID | 61025921 |

| Creation Date | 2012-10-19 |

| Last Modified | 2025-04-05 |

Structural Representation and Chemical Identifiers

The chemical structure of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline consists of a pyrazole ring connected to a methylated aniline moiety. The compound possesses various chemical identifiers that help in its precise cataloging in chemical databases .

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3 |

| Standard InChIKey | FBAGLNRMXAPBLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CN(N=C2)C)N |

Physicochemical Properties

The physicochemical properties of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline are essential for understanding its behavior in various chemical, biological, and pharmaceutical applications.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of pyrazole derivatives is often influenced by the nature and position of substituents on both the pyrazole ring and the connected aromatic systems. The presence of the methyl group at the 2-position of the aniline moiety and the methyl substitution on the pyrazole nitrogen in 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline may confer specific biological properties that warrant further investigation .

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding the potential properties and applications of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline.

Structural Analogs

Table 3 presents a comparison of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline | 1182990-80-2 | C₁₁H₁₃N₃ | 187.24 | Reference compound |

| 2-(1-methyl-1H-pyrazol-4-yl)aniline | 87488-74-2 | C₁₀H₁₁N₃ | 173.21 | Lacks 2-methyl group on aniline |

| 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline | 1400287-74-2 | C₁₁H₁₃N₃O | 203.24 | Contains methoxy instead of methyl at 2-position |

| 4-(1-Methyl-1H-pyrazol-4-yl)aniline | 1079178-22-5 | C₁₀H₁₁N₃ | 173.22 | Lacks 2-methyl group on aniline |

| 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline | 1183800-47-6 | C₁₀H₁₀FN₃ | 191.20 | Has fluorine at 4-position and lacks 2-methyl |

This comparison highlights the structural variations within this class of compounds, which can significantly influence their physical, chemical, and biological properties .

Research Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume